molecular formula C54H54Na9O36P3PdS9 B067467 Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate CAS No. 176483-72-0

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate

Cat. No.: B067467
CAS No.: 176483-72-0
M. Wt: 1973.8 g/mol
InChI Key: RZJLWYKBARRAJM-UHFFFAOYSA-E
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Description

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate is a useful research compound. Its molecular formula is C54H54Na9O36P3PdS9 and its molecular weight is 1973.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that palladium-based compounds often target various biochemical reactions, particularly those involving carbon-carbon bond formation .

Mode of Action

This compound acts as a catalyst in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It facilitates these reactions by accelerating the rate of reaction without being consumed in the process .

Biochemical Pathways

The compound is involved in various biochemical pathways related to carbon-carbon bond formation. These pathways are crucial for the synthesis of complex organic molecules . The downstream effects of these pathways can lead to the production of a wide range of organic compounds, depending on the specific reactants involved .

Result of Action

The result of the compound’s action is the facilitation of various types of coupling reactions, leading to the efficient production of complex organic molecules . This can have significant implications in fields such as pharmaceuticals and materials science, where these reactions are often used to synthesize complex compounds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture, and should be stored in a cool, dry place . Furthermore, the compound’s catalytic activity can be affected by factors such as temperature and pH .

Properties

IUPAC Name

nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJLWYKBARRAJM-UHFFFAOYSA-E
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H54Na9O36P3PdS9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584290
Record name Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1973.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176483-72-0
Record name Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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